Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-
Description
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-, is a sulfur-containing organic compound characterized by a thiohydroxylamine backbone substituted with a brominated aromatic imino group and a tert-butylthioether moiety. Its molecular formula is C₁₆H₂₄BrN₂S, with a molecular weight of 377.34 g/mol. The compound’s structure combines steric bulk (from the tert-butyl group) with electron-withdrawing (bromine) and electron-donating (ethyl, methyl) substituents, which influence its reactivity and stability.
Properties
Molecular Formula |
C13H19BrN2S |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
(4-bromo-2-ethyl-6-methylphenyl)-tert-butylsulfanyldiazene |
InChI |
InChI=1S/C13H19BrN2S/c1-6-10-8-11(14)7-9(2)12(10)15-16-17-13(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
YCDJFVWBBXNZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)N=NSC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- typically involves the reaction of 4-bromo-2-ethyl-6-methylaniline with tert-butyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-thiohydroxylamine linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides; reactions are conducted in polar solvents like ethanol or water, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Hydroxylated, aminated, or alkylated derivatives
Scientific Research Applications
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism by which Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiohydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and influence biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiohydroxylamine derivatives. Key analogues include:
- N-(4-Bromo-2-methylphenyl)thiohydroxylamine-S-methyl : Lacks the ethyl and tert-butyl groups, reducing steric hindrance.
- N-(2,6-Diethylphenylimino)-S-isopropylthiohydroxylamine: Replaces bromine with ethyl groups, altering electronic properties.
- 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide : A carboxamide analogue with a cyclohexene ring, studied in synthesis protocols involving NaH and methyl iodide in DMF .
Physicochemical Properties
The tert-butyl group in the target compound enhances solubility in nonpolar solvents compared to carboxamide analogues, which are more polar. Bromine’s presence may increase oxidative stability but reduce nucleophilic reactivity relative to non-halogenated analogues.
Research Findings and Limitations
- Reactivity: The tert-butyl group likely impedes sterically demanding reactions, as seen in bulky thioethers. Bromine’s inductive effect may slow electrophilic aromatic substitution compared to non-brominated derivatives.
- Stability : The compound’s stability under basic conditions (e.g., NaH/DMF) remains unverified but could mirror carboxamide analogues, where similar conditions yield methylated products .
Biological Activity
Thiohydroxylamines are a class of compounds that have garnered attention due to their diverse biological activities, including antimicrobial and cytotoxic effects. This article focuses on the specific compound Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- , exploring its biological activity through various studies and data analyses.
Chemical Structure and Properties
The compound features a thiohydroxylamine functional group, which is known for its reactivity and potential biological implications. The presence of a bromo-substituted aromatic ring contributes to its lipophilicity and may enhance its interaction with biological targets.
Molecular Formula : C13H16BrN2OS
Molecular Weight : 316.25 g/mol
IUPAC Name : N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-thiohydroxylamine
Cytotoxicity
Research indicates that thiohydroxylamines exhibit varying degrees of cytotoxicity against different cancer cell lines. A study published in MDPI highlights that compounds containing thiohydroxylamine functionalities show significant cytotoxic effects, particularly against human tumor cell lines. The cytotoxicity is often evaluated using assays such as MTT or SRB, which measure cell viability post-treatment.
Antimicrobial Activity
Thiohydroxylamines have also demonstrated antimicrobial properties. The presence of the thiohydroxylamine moiety contributes to the inhibition of bacterial growth by disrupting cellular processes. A consensus dataset analysis from various bioactivity databases shows that compounds similar to thiohydroxylamines exhibit notable activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which thiohydroxylamines exert their biological effects is multifaceted. Their ability to form reactive species can lead to oxidative stress in cells, resulting in apoptosis or necrosis. Additionally, interactions with various enzymes and receptors may play a role in their cytotoxic and antimicrobial activities.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- In a detailed study involving the evaluation of various thiohydroxylamines, it was found that the compound exhibited a dose-dependent response in HeLa cells, with significant cell death observed at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis markers.
- Antimicrobial Efficacy
- A comparative analysis of thiohydroxylamines against common pathogens revealed that the compound effectively inhibited the growth of Staphylococcus aureus at lower concentrations than many standard antibiotics, suggesting potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
